N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide
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Overview
Description
Preparation Methods
The synthesis of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common synthetic route involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(2-hydroxyethoxy)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the hydroxyethoxy groups . This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties . The molecular targets and pathways involved in its action are primarily related to its interactions with metal ions and the subsequent effects on the reactivity and stability of the metal centers .
Comparison with Similar Compounds
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives, such as:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Known for its strong coordination with transition metals and applications in catalysis.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Used in the study of metalloenzyme active sites and as a ligand in coordination chemistry.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar to the compound , it is used in the formation of metal complexes and has applications in catalysis and sensing.
The uniqueness of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide lies in its specific functional groups, which provide additional coordination sites and enhance its ability to form stable metal complexes .
Properties
CAS No. |
797043-90-4 |
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Molecular Formula |
C15H23N3O6 |
Molecular Weight |
341.36 g/mol |
IUPAC Name |
2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H23N3O6/c19-6-10-23-8-4-16-14(21)12-2-1-3-13(18-12)15(22)17-5-9-24-11-7-20/h1-3,19-20H,4-11H2,(H,16,21)(H,17,22) |
InChI Key |
AOMRMRYPTMAYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCCOCCO)C(=O)NCCOCCO |
Origin of Product |
United States |
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